(1-Methylpyrrol-2-yl)methanolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8NO- |
|---|---|
Molecular Weight |
110.13 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)methanolate |
InChI |
InChI=1S/C6H8NO/c1-7-4-2-3-6(7)5-8/h2-4H,5H2,1H3/q-1 |
InChI Key |
IHVCQVHWWAOECD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methylpyrrol 2 Yl Methanolate and Its Precursors
Strategies for Direct Synthesis of the Methanolate Anion
The direct synthesis of the (1-Methylpyrrol-2-yl)methanolate anion is achieved through the deprotonation of its corresponding alcohol, (1-Methylpyrrol-2-yl)methanol. The acidity of the hydroxyl proton allows for its removal by a suitable base to form the alkali metal salt of the methanolate.
The choice of base is critical for the efficient generation of the methanolate without promoting unwanted side reactions. Strong bases are typically employed for this purpose. The reaction of the parent alcohol with a strong base like sodium hydride (NaH) or butyllithium (B86547) (n-BuLi) in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF), effectively yields the methanolate. wikipedia.org For instance, the use of sodium hydride would result in the formation of sodium this compound and hydrogen gas. The resulting alkali pyrrolide is nucleophilic in nature. wikipedia.org
It is noteworthy that while the N-H proton of pyrrole (B145914) itself is acidic (pKa of 17.5), the N-substitution in (1-Methylpyrrol-2-yl)methanol means that only the hydroxyl proton is available for deprotonation. wikipedia.org The resulting methanolate, being a salt, is typically used in situ for subsequent reactions.
Table 1: Common Bases for Deprotonation of Pyrrole-2-carbinols
| Base | Formula | Key Characteristics |
|---|---|---|
| Sodium Hydride | NaH | Strong, non-nucleophilic base; reaction produces H₂ gas. |
| Butyllithium | n-BuLi | Strong, nucleophilic base; requires careful temperature control. |
| Sodium Amide | NaNH₂ | Strong base; often used in liquid ammonia (B1221849). |
Precursor Design and Derivatization Approaches for Pyrrole-2-carbinols
The synthesis of the precursor, (1-Methylpyrrol-2-yl)methanol, is a key step. Various methods have been developed for the synthesis of N-substituted pyrrole-2-carbinols, often involving the construction of the pyrrole ring followed by functionalization at the C2 position.
A common route to N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine. rgmcet.edu.in Subsequent functionalization of the resulting 1-methylpyrrole (B46729) is then required to introduce the hydroxymethyl group.
The introduction of a functional group at a specific position on the pyrrole ring is a challenge due to the reactive nature of the heterocycle. Pyrroles generally undergo electrophilic substitution preferentially at the α-position (C2 or C5) due to the greater stability of the resulting cationic intermediate. wikipedia.org
For the synthesis of (1-Methylpyrrol-2-yl)methanol, regioselective functionalization of 1-methylpyrrole at the C2 position is necessary. This can be achieved through various methods, including:
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C2 position of 1-methylpyrrole. Subsequent reduction of the aldehyde with a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields the desired (1-Methylpyrrol-2-yl)methanol.
Friedel-Crafts Acylation: Acylation of 1-methylpyrrole with an acylating agent, followed by reduction, can also lead to the desired product. The regioselectivity is generally high for the C2 position.
Deproto-metallation: The use of a mixed lithium-zinc base can achieve regioselective deprotonation of N-arylated pyrroles, allowing for subsequent functionalization. nih.gov For N-phenylpyrrole, deprotonation occurs selectively at the C2 position. nih.gov
The synthesis of highly functionalized pyrroles can be challenging, often resulting in modest yields and issues with regioselectivity.
The development of enantioselective methods for the synthesis of pyrrolyl methanol (B129727) derivatives is an area of active research. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity.
An organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed. nih.gov This process, catalyzed by a BINOL-phosphoric acid, utilizes 1H-pyrrole-2-carbinols to generate chiral 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantio- and diastereoselectivity. nih.gov This one-step reaction proceeds via a hydrogen-bonded, chiral 2-methide-2H-pyrrole intermediate. nih.gov
Furthermore, the enantioselective Friedel-Crafts alkylation of pyrroles with various electrophiles, catalyzed by chiral organocatalysts, provides another avenue to chiral pyrrole derivatives. researchgate.net A process for the preparation of chiral pyrrolidin-2-yl-methanol derivatives has also been patented, highlighting the industrial interest in such compounds. google.com
Table 2: Chiral Synthesis Approaches for Pyrrolyl Methanol Derivatives
| Method | Catalyst Type | Key Features | Reference |
|---|---|---|---|
| [6+2]-Cycloaddition | BINOL-phosphoric acid | High enantio- and diastereoselectivity for 2,3-dihydro-1H-pyrrolizin-3-ols. | nih.gov |
| Friedel-Crafts Alkylation | Chiral organocatalysts | Enantioselective functionalization of the pyrrole ring. | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyrroles and their derivatives is of growing importance. The Paal-Knorr synthesis, a key method for preparing the pyrrole precursor, has been a focus of green innovations. tandfonline.com
Traditionally, the Paal-Knorr synthesis can require harsh conditions, such as prolonged heating in acid. rgmcet.edu.in Modern approaches aim to mitigate these issues. Green modifications include:
Catalyst- and Solvent-Free Synthesis: The reaction of 1,4-dicarbonyls with amines can be carried out under solvent- and catalyst-free conditions, often with simple stirring at room temperature, to produce pyrroles in excellent yields. rsc.org
Aqueous Media: The use of water as a solvent, often with surfactants like sodium dodecyl sulfate (B86663) (SDS) to form micelles, provides an environmentally benign medium for the Paal-Knorr condensation. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the Paal-Knorr synthesis and other pyrrole-forming reactions. pensoft.netresearchgate.net This technique often leads to easier work-up and reduced energy consumption. pensoft.net The use of microwave heating has been shown to be advantageous over conventional heating, facilitating the production of libraries of pyrrole derivatives. pensoft.net
Natural Catalysts: Environmentally benign and inexpensive catalysts, such as lemon juice, have been successfully employed in the Paal-Knorr reaction. researchgate.net
These green methodologies primarily apply to the synthesis of the precursor, (1-Methylpyrrol-2-yl)methanol. The subsequent deprotonation to the methanolate is typically a high-atom-economy step.
Scale-Up Considerations and Process Optimization for Academic Research
The transition from a laboratory-scale synthesis to a larger, academic research-scale production presents several challenges, including reproducibility and process control. acs.org For pyrrole synthesis, several strategies can be employed for process optimization and scale-up.
Flow chemistry using microreactors offers a powerful method for the rapid optimization and scale-up of pyrrole synthesis. ru.nltue.nlacs.org This technique allows for excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and reproducibility. ru.nltue.nlacs.org A continuous flow process for the Paal-Knorr reaction has been successfully scaled up from microreactors to a production rate of several grams per hour. ru.nltue.nl
For batch processes, careful optimization of reaction conditions is crucial. This includes the choice of solvent, catalyst, temperature, and reaction time. The purification of the final product can also be a bottleneck in scale-up, and crystallization is often a preferred method for obtaining high-purity material. google.com The development of robust and scalable synthetic routes is essential for enabling further research and applications of this compound and its derivatives. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (1-Methylpyrrol-2-yl)methanol |
| 1-methylpyrrole |
| 2,3-dihydro-1H-pyrrolizin-3-ols |
| Butyllithium |
| N-phenylpyrrole |
| Pyrrole |
| Sodium (1-methyl-1H-pyrrol-2-yl)methanolate |
| Sodium borohydride |
| Sodium dodecyl sulfate |
| Sodium hydride |
Reactivity, Reaction Mechanisms, and Kinetic Studies
Nucleophilic and Basic Properties of the Methanolate Moiety
The reactivity of (1-Methylpyrrol-2-yl)methanolate is primarily governed by the negatively charged oxygen atom of the methanolate group, which imparts both nucleophilic and basic characteristics. As the conjugate base of an alcohol, it is a potent nucleophile and a strong base. wikipedia.org The interplay between these two properties is influenced by factors such as the reaction partner and the steric environment.
Alkoxides, in general, are known to be strong bases and, when not sterically hindered, also good nucleophiles. wikipedia.orgpressbooks.pub The this compound ion is expected to follow this trend. Its nucleophilicity allows it to attack electron-deficient centers, while its basicity enables it to abstract protons from a variety of acidic compounds.
Alkylation and Acylation Pathways
This compound is anticipated to readily undergo alkylation and acylation reactions. In alkylation, the methanolate oxygen acts as a nucleophile, attacking an alkyl halide or another suitable electrophile in a reaction analogous to the Williamson ether synthesis. libretexts.org This SN2 reaction would lead to the formation of an ether. The efficiency of this reaction is generally higher with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions in the presence of a strong base like an alkoxide. pressbooks.pub
Acylation would proceed via nucleophilic acyl substitution, where the methanolate attacks the carbonyl carbon of an acyl halide or anhydride. This results in the formation of an ester. The general mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the leaving group.
Condensation and Addition Reactions
The basic nature of this compound makes it a suitable catalyst or reagent in condensation reactions, such as the aldol (B89426) or Claisen condensations, by deprotonating a carbon acid to generate a reactive enolate.
Furthermore, as a potent nucleophile, the methanolate can participate in nucleophilic addition reactions to carbonyl compounds. masterorganicchemistry.com The attack on the electrophilic carbonyl carbon of an aldehyde or ketone leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.comyoutube.com Subsequent protonation of this intermediate would yield a hemiacetal or hemiketal.
Investigation of Proton Transfer Equilibria in Reaction Environments
The basicity of this compound is a critical factor in its reactions. The position of the proton transfer equilibrium is determined by the relative acidities of the alcohol from which the methanolate is derived and the other acidic species present in the reaction mixture. The pKa of the parent alcohol, (1-Methylpyrrol-2-yl)methanol, is a key parameter in this context. While specific data for this compound is scarce, the acidity of alcohols is generally comparable to that of water. pressbooks.pub
The equilibrium for the formation of the methanolate from its parent alcohol and a base will favor the formation of the alkoxide if the base used is stronger than the methanolate itself. Common bases for this purpose include alkali metals like sodium or strong hydrides such as sodium hydride. pressbooks.pub
Mechanistic Elucidation of Reactions Involving this compound
Understanding the detailed mechanisms of reactions involving this compound requires consideration of the potential intermediates, transition states, and the influence of the reaction environment.
Identification of Key Intermediates and Transition States
In reactions where this compound acts as a nucleophile, the key intermediates are often tetrahedral adducts, as seen in the addition to carbonyl groups. libretexts.orgyoutube.com For SN2 reactions like alkylation, the reaction proceeds through a pentacoordinate transition state.
Influence of Solvent and Counterion on Reactivity
The reactivity of alkoxides, including this compound, is profoundly influenced by the solvent and the nature of the counterion. rsc.orgyoutube.com
Solvent Effects: Protic solvents, such as water or alcohols, can solvate the alkoxide through hydrogen bonding, which reduces its nucleophilicity and basicity. pressbooks.pubyoutube.com Therefore, reactions involving alkoxides are often carried out in aprotic solvents, particularly polar aprotic solvents like DMSO, DMF, or THF, which can solvate the cation but not the alkoxide anion, leaving it more reactive. youtube.com
Counterion Effects: The nature of the alkali metal counterion (e.g., Li⁺, Na⁺, K⁺) associated with the methanolate can affect its reactivity. nih.govnih.gov Smaller, more charge-dense cations like Li⁺ can form tighter ion pairs with the alkoxide, reducing its nucleophilicity. Larger, less coordinating cations like K⁺ lead to looser ion pairs or more "free" alkoxide ions, resulting in enhanced reactivity. lanl.gov This effect has been observed in various alkoxide-mediated reactions. nih.govnih.gov For instance, in certain reactions, potassium alkoxides have been found to be more reactive than their sodium or lithium counterparts. nih.gov
| Factor | Influence on Reactivity | Rationale |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, THF) generally enhance reactivity compared to protic solvents (e.g., water, alcohols). | Protic solvents solvate the alkoxide anion via hydrogen bonding, reducing its nucleophilicity. Polar aprotic solvents solvate the cation, leaving the "naked" and more reactive alkoxide. youtube.com |
| Counterion | Larger, less coordinating cations (e.g., K⁺ > Na⁺ > Li⁺) typically lead to higher reactivity. | Smaller cations form tighter ion pairs with the alkoxide, decreasing its nucleophilicity. Larger cations result in looser ion pairs and more "free" alkoxide ions. nih.govnih.govlanl.gov |
Kinetic Analysis of Reaction Rates and Selectivity
Detailed kinetic studies specifically quantifying the reaction rates and selectivity for the formation and subsequent reactions of this compound are not extensively documented in publicly available literature. However, valuable information can be inferred from studies on related systems and reaction types, particularly the Meerwein-Ponndorf-Verley (MPV) reduction of heterocyclic aldehydes and ketones. The MPV reduction is a highly chemoselective method for reducing carbonyl compounds to alcohols using a metal alkoxide catalyst in the presence of a sacrificial alcohol. chemeo.com
The reaction mechanism generally involves the coordination of the carbonyl oxygen to the metal center of the alkoxide catalyst, followed by a hydride transfer from the sacrificial alcohol's alkoxy group via a six-membered transition state. chemeo.comacs.org The rate of this reaction is influenced by several factors, including the nature of the substrate, the catalyst, the sacrificial alcohol, and the reaction conditions.
In the context of producing this compound, the substrate would be 1-methyl-2-formylpyrrole or 1-methyl-2-acetylpyrrole. The general properties of these precursors are well-established. nih.govnih.govlookchem.comthegoodscentscompany.com The selectivity of the reduction is a key parameter, especially when other reducible functional groups are present in the molecule. The MPV reduction is known for its excellent chemoselectivity, typically reducing aldehydes and ketones without affecting other functionalities like carbon-carbon double bonds or nitro groups. chemeo.com
While specific rate constants and activation energies for the reduction of 1-methyl-2-acylpyrroles are not readily found, studies on similar heterocyclic aldehydes, such as furfural, in continuous flow MPV reductions provide a framework for understanding the potential kinetics. For instance, in the zirconium-catalyzed MPV reduction of furfural, high yields and productivities have been achieved by optimizing temperature and residence time. These studies highlight that reaction conditions can be tuned to control the rate and selectivity of the reduction, which would be directly applicable to the synthesis of this compound.
Furthermore, research into the asymmetric MPV reduction of related N-Boc-pyrrolidyl ketones using diethyl zinc has demonstrated the potential for high diastereoselectivity. This suggests that by choosing appropriate chiral catalysts or auxiliaries, the formation of specific stereoisomers of substituted this compound could be achieved with high selectivity.
A kinetic study on the enolisation of 2-acetylpyrrole, a related but different reaction, indicates that the pyrrole (B145914) ring's electronic properties influence the reactivity of the acetyl group. This underlying reactivity would also play a role in the kinetics of its reduction.
To provide a clearer picture of the kind of data that would be relevant for a kinetic analysis, the following tables illustrate the type of information that would be sought in dedicated experimental studies on the reduction of 1-methyl-2-acylpyrroles.
Table 1: Hypothetical Kinetic Data for the Reduction of 1-Methyl-2-formylpyrrole
| Catalyst | Temperature (°C) | Substrate Concentration (M) | Rate Constant (k) | Reaction Order |
| Aluminum Isopropoxide | 25 | 0.1 | Data not available | Data not available |
| Zirconium(IV) Isopropoxide | 50 | 0.1 | Data not available | Data not available |
| Boron Triethoxide | 25 | 0.1 | Data not available | Data not available |
Table 2: Hypothetical Selectivity Data for the Reduction of a Substituted 1-Methyl-2-acylpyrrole
| Substrate | Catalyst | Reducing Agent | Product(s) | Diastereomeric/Enantiomeric Excess (%) | Yield (%) |
| 2-Acyl-1-methyl-5-(reducible group)pyrrole | Aluminum Isopropoxide | Isopropanol | (1-Methyl-5-(reducible group)pyrrol-2-yl)methanolate | Not Applicable | Data not available |
| Chiral 2-Acyl-1-methylpyrrole | Chiral Lewis Acid | Isopropanol | Chiral this compound | Data not available | Data not available |
Although specific experimental data for this compound is sparse, the principles from related kinetic studies on heterocyclic carbonyl reductions provide a strong foundation for predicting its behavior and for designing future experiments to quantify its reaction rates and selectivity. The chemoselectivity of methods like the MPV reduction is a significant advantage for its synthesis. chemeo.com
Coordination Chemistry and Ligand Design with 1 Methylpyrrol 2 Yl Methanolate
Complexation with Transition Metals
The coordination of (1-Methylpyrrol-2-yl)methanolate to transition metals can lead to a range of molecular architectures with interesting electronic and magnetic properties. The nitrogen atom of the pyrrole (B145914) ring and the oxygen of the methanolate group can act as a bidentate chelating system, forming stable five-membered rings with the metal center.
The formation of either monomeric or polymeric complexes with this compound is highly dependent on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. In a related system, a ligand derived from a (1-methyl-pyrrol-2-yl)methyl unit was used to synthesize a series of monomeric complexes with Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II). nih.gov In these complexes, the ligand coordinates to the metal center, although in some cases, additional ligands like chloride and methanol (B129727) are also present in the coordination sphere. nih.gov For instance, complexes with the general formula M(L)Cl₂MeOH, where M is Mn, Fe, or Ni, and L is the pyrrole-containing ligand, have been reported. nih.gov A copper complex with a 2:1 ligand-to-metal ratio, Cu(L)₂Cl₂, and a zinc complex with a 4:1 ratio, Zn(L)₄Cl₂, have also been synthesized. nih.gov
The potential for the formation of polymeric structures arises from the ability of the methanolate oxygen to bridge between two metal centers. While specific examples with this compound are not extensively documented in the reviewed literature, related pyrazolyl bridging ligands have been shown to form complexes with widely differing conformations, which can lead to cooperative effects between neighboring metal centers. ul.ie
Table 1: Examples of Monomeric Transition Metal Complexes with a (1-Methylpyrrol-2-yl)methyl-derived Ligand
| Complex Formula | Metal Ion | Ligand-to-Metal Ratio |
|---|---|---|
| Mn(C15)Cl₂MeOH | Mn(II) | 1:1 |
| Fe(C15)Cl₂MeOH | Fe(II) | 1:1 |
| Ni(C15)Cl₂MeOH | Ni(II) | 1:1 |
| Cu(C15)₂Cl₂ | Cu(II) | 2:1 |
| Zn(C15)₄Cl₂ | Zn(II) | 4:1 |
Data derived from a study on a related ligand system where C15 is 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione. nih.gov
The electronic properties of transition metal complexes are significantly influenced by the ligand field created by the surrounding ligands. libretexts.org The this compound ligand, with its nitrogen and oxygen donor atoms, is expected to create a moderate to strong ligand field. The electronic spectrum of a transition metal complex can provide insights into the d-orbital splitting. libretexts.orgresearchgate.net Typically, absorption bands in the UV-visible region can be attributed to d-d transitions or charge transfer bands. researchgate.net
In the electronic spectra of related transition metal complexes, bands below 350 nm are often attributed to π-π* intraligand transitions, while broader absorption bands at longer wavelengths (e.g., 460-485 nm) are ascribed to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The nature of the metal and its oxidation state, as well as the geometry of the complex, will dictate the precise energies of these transitions. For instance, the coordination of a metal ion to a ligand can lead to shifts in the characteristic absorption bands of the ligand. researchgate.net The strength of the ligand field can also influence the spin state of the metal ion, with strong field ligands favoring low-spin configurations and weak field ligands favoring high-spin configurations. libretexts.org
Main Group Metal Adducts and Aggregation Phenomena
This compound is also capable of forming complexes with main group metals. The nature of these adducts can vary from simple monomers to larger aggregates, depending on the metal, solvent, and steric bulk of the ligand. In related systems with heavier alkaline earth metals (Ca, Sr, Ba) and a chelating di(amido)siloxane ligand, both dimeric and monomeric complexes have been synthesized. rsc.org For example, dimeric complexes of the type [(L)Ae]₂, where Ae is Ca, Sr, or Ba, have been reported. rsc.org These can be converted to monomeric adducts with the general formula [(L)Ae(thf)n] in a coordinating solvent like tetrahydrofuran (B95107) (THF). rsc.org
Furthermore, the formation of heterobimetallic "ate" complexes, which contain two different metal centers, is also possible. For instance, heterometallic Ae/K (where Ae = Ca, Sr, Ba) amide "ate" complexes have been synthesized. rsc.org These complexes can exist as one-dimensional coordination polymers in the solid state, propagated by interactions such as K⁺–aryl π-facial interactions. rsc.org The aggregation behavior is a key feature of the coordination chemistry of main group metals with alkoxide ligands.
Rational Design of this compound-Based Ligands
The simple structure of this compound makes it an excellent scaffold for the rational design of more complex ligands with tailored properties. By modifying the pyrrole ring or the methanolate backbone, ligands with specific steric and electronic characteristics can be synthesized to achieve desired coordination geometries and catalytic activities.
The steric and electronic properties of a ligand play a crucial role in determining the structure and reactivity of its metal complexes. rsc.orgrichmond.edu By introducing bulky substituents on the pyrrole ring, for example, the coordination environment around the metal center can be controlled, potentially favoring specific geometries or preventing the formation of polymeric species.
Electronic tuning can be achieved by introducing electron-donating or electron-withdrawing groups on the pyrrole ring. This modification alters the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds and the redox properties of the metal center. In related systems, the electronic and steric tuning of chiral diene ligands has been shown to be effective in improving the enantioselectivity of rhodium-catalyzed reactions. rsc.org Similarly, studies on unsymmetrical bidentate bis(phosphino)pyrrole ligands have demonstrated that modifications to the ligand can lead to nickel complexes with electron-deficient metal centers, which can be advantageous in certain catalytic applications. richmond.edurichmond.edu
The this compound framework can be extended to create polydentate ligands capable of forming highly stable complexes with a variety of metal ions. By linking multiple pyrrolyl-methanolate units together or by incorporating additional donor groups, ligands with higher denticity can be synthesized.
For example, a bidentate ligand can be created from a pyrrole base, as seen in the synthesis of zirconium complexes with bidentate pyrrole ligands for use in ethylene (B1197577) polymerization. researchgate.net The synthesis of unsymmetrical bidentate bis(phosphino)pyrrole ligands has also been reported. richmond.edurichmond.edu Furthermore, the synthesis of new bidentate ligands such as 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine demonstrates the versatility of combining different heterocyclic rings to create novel chelating agents. scholarscentral.com These strategies can be applied to develop tridentate or even tetradentate ligands based on the this compound scaffold, opening up possibilities for new catalytic systems and materials with unique properties. researchgate.net
Catalytic Applications of 1 Methylpyrrol 2 Yl Methanolate and Its Complexes
Organocatalysis Mediated by the Methanolate Anion
While the application of (1-Methylpyrrol-2-yl)methanolate as a ligand in metal-catalyzed reactions is a primary area of interest, its potential as an organocatalyst, particularly the methanolate anion, warrants consideration. The alkoxide moiety suggests basicity, which could be harnessed in a variety of proton-transfer-mediated reactions.
Detailed research specifically investigating the organocatalytic activity of the this compound anion is limited. However, the broader class of pyrrole-containing compounds has shown promise in organocatalysis. For instance, chiral pyrrolidine-based organocatalysts are well-established for their ability to mediate a wide range of asymmetric transformations through enamine or iminium ion intermediates. While this compound itself is not chiral, its basic character could be utilized in base-catalyzed reactions.
In the absence of direct studies, we can hypothesize its potential role in reactions such as the Knoevenagel condensation, Michael additions, or as a Brønsted base catalyst in various C-C bond-forming reactions. The pyrrole (B145914) ring itself, being electron-rich, might also play a role in stabilizing reaction intermediates or interacting with substrates through non-covalent interactions. Further research is needed to explore and validate the organocatalytic potential of this simple yet functional molecule.
Transition Metal Catalysis with this compound Ligands
The true catalytic potential of this compound is most likely to be realized when it is employed as a ligand in transition metal complexes. The bidentate N,O-coordination motif can form stable chelate rings with a variety of transition metals, thereby influencing the electronic and steric environment of the metal center and, consequently, its catalytic activity.
The development of chiral ligands is paramount for enantioselective catalysis. While this compound is achiral, it can be readily modified to incorporate chiral centers, for example, at the carbinol carbon or by introducing chiral substituents on the pyrrole ring. Such chiral derivatives could be valuable ligands for a range of asymmetric transformations.
Currently, there is a scarcity of published research on the use of chiral this compound derivatives in enantioselective catalysis. However, the broader field of asymmetric catalysis using N-heterocyclic ligands is vast. For instance, chiral pyridine- and quinoline-based alcohol ligands have been successfully employed in asymmetric addition reactions to carbonyl compounds and in asymmetric transfer hydrogenation. It is conceivable that chiral pyrrole-methanolate ligands could exhibit similar efficacy. The synthesis of such chiral ligands and the evaluation of their catalytic performance in reactions like asymmetric alkylations, aldol (B89426) reactions, or cycloadditions represent a promising avenue for future research.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the ligand employed is crucial for the efficiency and selectivity of these transformations. Pyrrole-containing ligands have been explored in this context. For example, palladium complexes of phosphine-substituted pyrroles have been used in Suzuki-Miyaura and Heck couplings.
Although specific examples of this compound as a ligand in palladium-catalyzed cross-coupling are not extensively documented, its N,O-bidentate nature could offer advantages. The nitrogen atom of the pyrrole can coordinate to the palladium center, while the methanolate oxygen can act as an ancillary or supporting ligand. This could lead to stable and active catalysts for various cross-coupling reactions.
A potential application lies in the direct C-H functionalization of the pyrrole ring itself, where the coordinated methanolate could act as an internal base or directing group. Further studies are required to synthesize and characterize palladium complexes of this compound and to assess their catalytic activity in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
| Reaction Type | Catalyst System (Hypothetical) | Potential Substrates | Potential Products |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / this compound | Aryl halides, Arylboronic acids | Biaryls |
| Heck Coupling | PdCl₂(PPh₃)₂ / this compound | Aryl halides, Alkenes | Substituted alkenes |
| C-H Arylation | [Pdthis compound)₂] | N-Methylpyrrole, Aryl halides | 2-Aryl-N-methylpyrroles |
Table 1: Hypothetical Applications of this compound in Palladium-Catalyzed Cross-Coupling Reactions.
Hydrogenation and dehydrogenation reactions are fundamental transformations in organic synthesis. Ruthenium, rhodium, and iridium complexes are often employed as catalysts for these processes. The ligand environment around the metal center plays a critical role in determining the catalyst's activity and selectivity.
Research has been conducted on the hydrogenation of N-heterocycles, including pyrrole derivatives. For instance, the hydrogenation of 1-methylpyrrole (B46729) to 1-methylpyrrolidine (B122478) has been achieved using a ruthenium on carbon (Ru/C) catalyst. researchgate.net While this is a heterogeneous system, it highlights the interest in the reduction of the pyrrole ring. Homogeneous catalysts for this transformation could offer higher selectivity under milder conditions. A ruthenium complex incorporating the this compound ligand could potentially catalyze the hydrogenation of the pyrrole ring or other unsaturated substrates. The N,O-ligation might provide the necessary stability and electronic properties to the ruthenium center for efficient catalytic turnover.
Conversely, dehydrogenation reactions are important for the synthesis of unsaturated compounds and for hydrogen storage applications. Iron and cobalt complexes supported by PNP pincer ligands have shown activity in catalytic dehydrogenation. yale.edu A complex of a first-row transition metal with this compound could potentially mediate dehydrogenation reactions, for example, the conversion of alcohols to aldehydes or ketones.
| Reaction | Catalyst (Example) | Substrate | Product | Conditions | Reference |
| Hydrogenation | 5% Ru/C | 1-Methylpyrrole | 1-Methylpyrrolidine | 25-60 °C, 10 bar H₂ | researchgate.net |
Table 2: Example of Catalytic Hydrogenation of a Pyrrole Derivative.
Role in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. The catalyst plays a pivotal role in orchestrating the sequence of bond-forming events.
The synthesis of pyrrole derivatives is often achieved through multicomponent reactions. orientjchem.orgbohrium.com For example, the Hantzsch pyrrole synthesis and its variations involve the condensation of α-haloketones, β-ketoesters, and ammonia (B1221849) or amines. A transition metal complex of this compound could potentially catalyze such MCRs by activating the substrates or by participating in the catalytic cycle. The Lewis acidic metal center could coordinate to carbonyl groups, while the methanolate could act as a Brønsted base.
Furthermore, the this compound ligand itself could be incorporated into the final product of a cascade reaction that it helps to catalyze. For instance, a metal-catalyzed reaction could be initiated by the coordination of a substrate to a metal-(1-methylpyrrol-2-yl)methanolate complex, followed by a series of transformations that ultimately lead to a more complex molecule containing the pyrrole moiety. The development of such catalytic cascade and multicomponent reactions involving this compound is a fertile ground for future research.
Heterogeneous Catalysis Incorporating Pyrrole-Methanolate Units
Heterogeneous catalysts offer significant advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.
Pyrrole-based materials have been investigated as supports for heterogeneous catalysts. For example, pyrrole can be polymerized to form conductive polymers that can be used to immobilize metal nanoparticles or complexes. It is conceivable that (1-Methylpyrrol-2-yl)methanol could be functionalized and then copolymerized with other monomers to create a solid support containing pyrrole-methanolate coordinating sites. These sites could then be used to anchor transition metal ions, creating a recyclable heterogeneous catalyst.
Another approach would be to graft (1-Methylpyrrol-2-yl)methanol onto the surface of an inorganic support like silica (B1680970) or alumina. Subsequent deprotonation and metalation would yield a heterogeneous catalyst. Such catalysts could find applications in a variety of transformations, including those discussed in the previous sections, with the added benefit of easy recovery and reuse.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis of (1-Methylpyrrol-2-yl)methanolate
The electronic structure and nature of chemical bonding are central to understanding the stability and reactivity of this compound. Computational methods offer a window into these fundamental characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and determining the ground-state electronic structure. For this compound, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to predict its three-dimensional structure. researchgate.net These calculations yield optimized bond lengths and angles, providing a precise geometric portrait of the molecule. The structural parameters are crucial for understanding steric and electronic effects within the molecule.
Structural validation of related pyrrole (B145914) compounds has been successfully performed using this level of theory, showing good correlation with experimental data where available. researchgate.netresearchgate.net For this compound, these calculations would reveal the planarity of the pyrrole ring and the orientation of the methanolate side chain.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Data are representative and based on calculations of analogous pyrrole derivatives.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-C(methanol) | 1.45 Å |
| Bond Length | C(methanol)-O | 1.30 Å |
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | N1-C5 | 1.39 Å |
| Bond Length | N1-C(methyl) | 1.46 Å |
| Bond Angle | N1-C2-C(methanol) | 125.0° |
| Bond Angle | C2-C(methanol)-O | 115.0° |
| Dihedral Angle | C5-N1-C2-C(methanol) | 180.0° |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. organicchemistrydata.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Values are illustrative and based on data from analogous substituted pyrroles. researchgate.netresearchgate.netacs.orgacs.org
| Orbital | Energy (eV) |
| HOMO | -1.5 |
| LUMO | 3.5 |
| Energy Gap (ΔE) | 5.0 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. researchgate.net This involves modeling the entire reaction pathway from reactants to products, including the identification and characterization of transition states and intermediates. For this compound, this could involve studying its formation via the deprotonation of (1-methylpyrrol-2-yl)methanol or its participation in subsequent reactions, such as nucleophilic substitution.
By employing methods like DFT, researchers can calculate the activation energies (the energy barriers that must be overcome for a reaction to occur) and reaction enthalpies. researchgate.net Locating the transition state—a first-order saddle point on the potential energy surface—is key to understanding the reaction kinetics. These computational studies can elucidate reaction mechanisms, predict the feasibility of different pathways, and explain observed product distributions. For example, mechanistic studies on the functionalization of pyrroles have successfully used DFT to propose competitive reaction pathways. researchgate.net
Solvation Models and their Impact on Computed Properties and Reactivity
Reactions and molecular properties are significantly influenced by the surrounding solvent. Computational models must account for these effects to provide realistic predictions. For a charged species like this compound, solvation is particularly important. There are two main approaches to modeling solvent effects:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than individual molecules. nih.govrsc.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. The choice of solvent in the model (e.g., water, DMSO, chloroform) can significantly alter the calculated energies, geometries, and predicted reactivity of the solute. nih.govosti.gov
Explicit Solvation Models: In this more computationally intensive approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the specific hydrogen bonding and other direct interactions to be modeled explicitly.
The use of a solvation model is critical for accurately predicting the behavior of this compound in solution. It affects the relative stability of reactants, products, and transition states, thereby influencing reaction rates and equilibria. Machine learning approaches are also being developed to create more accurate and efficient implicit solvent models. arxiv.org
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
Computational methods can predict various spectroscopic properties, which serve as a powerful link between theory and experiment. For this compound, predicting its NMR and vibrational (IR) spectra can aid in its structural confirmation and the interpretation of experimental data.
DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By comparing the calculated spectrum with the experimental one, chemists can confirm the structure of the synthesized compound. ruc.dkresearchgate.net Discrepancies between calculated and experimental values can often point to specific structural or electronic features not initially considered, such as strong intermolecular interactions.
Similarly, the calculation of harmonic vibrational frequencies can predict the positions of major absorption bands in the infrared (IR) spectrum. researchgate.net This is useful for identifying characteristic functional groups and for tracking changes during a chemical reaction, providing further mechanistic insight.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Calculated using the GIAO method; values are illustrative and referenced against TMS. Data is based on studies of similar pyrrole derivatives. researchgate.netruc.dkresearchgate.net
| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
| C2 | 140.2 | - | - |
| C3 | 108.5 | H3 | 6.1 |
| C4 | 109.8 | H4 | 6.3 |
| C5 | 122.1 | H5 | 6.8 |
| C(methanol) | 65.4 | H(methanol) | 4.5 |
| C(methyl) | 35.7 | H(methyl) | 3.6 |
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
In-Situ NMR Spectroscopy for Reaction Monitoring and Intermediate Detection
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur within the NMR tube. It provides real-time data on the concentrations of reactants, products, and, crucially, transient intermediates, which is vital for unraveling complex reaction pathways.
Detailed Research Findings: While specific in-situ NMR studies focused solely on the formation or reaction of (1-Methylpyrrol-2-yl)methanolate are not extensively documented in prominent literature, the application of this technique to related pyrrole (B145914) systems demonstrates its potential. For instance, in-situ NMR has been effectively used to monitor the synthesis of pyrrole-based ligands and the progress of organocatalytic cycloaddition reactions involving pyrrole-2-carbinols. These studies show that reactive intermediates, such as 2-methide-2H-pyrroles formed from the dehydration of pyrrole-2-carbinols, can be observed and characterized.
By applying this methodology to this compound, one could monitor several key processes:
Formation: The deprotonation of (1-Methylpyrrol-2-yl)methanol with a base could be followed by observing the disappearance of the alcohol proton signal and shifts in the pyrrole and methylene (B1212753) proton signals.
Complexation: Upon addition of a metal salt, changes in the chemical shifts of the protons on the pyrrole ring and the methylene group would indicate coordination to the metal center. The magnitude of these shifts can provide information about the electronic effects of the metal on the ligand.
Reaction Kinetics: By acquiring spectra at regular intervals, the rate of reaction can be determined, leading to the establishment of rate laws and a deeper understanding of the reaction mechanism.
The table below illustrates hypothetical chemical shift changes that might be observed during the formation of a metal complex from (1-Methylpyrrol-2-yl)methanol.
| Proton Location | (1-Methylpyrrol-2-yl)methanol (ppm) | This compound Ligand in a Diamagnetic Complex (ppm) | Rationale for Shift |
| N-CH₃ | ~3.6 | ~3.7 | Deshielding due to electronic changes upon coordination. |
| Pyrrole H3 | ~6.0 | ~6.1 | Minor shift due to inductive effects of coordination. |
| Pyrrole H4 | ~6.1 | ~6.2 | Minor shift due to inductive effects of coordination. |
| Pyrrole H5 | ~6.7 | ~6.8 | Minor shift due to inductive effects of coordination. |
| O-CH₂ | ~4.5 | ~4.8 | Significant deshielding upon coordination of the oxygen to a metal center. |
| O-H | ~5.0 | N/A | Signal disappears upon deprotonation to form the methanolate. |
Time-Resolved Optical Spectroscopy for Kinetic and Mechanistic Studies
Time-resolved optical spectroscopy, such as transient absorption (UV-Vis) spectroscopy, is indispensable for studying the kinetics of fast chemical reactions that occur on timescales from femtoseconds to seconds. This technique is ideal for detecting short-lived electronic excited states and transient ground-state intermediates that are often key to a reaction mechanism.
Detailed Research Findings: For reactions involving this compound, this technique could be employed to study rapid ligand exchange processes, photo-induced reactions, or the formation and decay of transient coordination complexes. A typical experiment would involve initiating a reaction with a short pulse of light (photolysis) or by rapid mixing (stopped-flow) and then monitoring the change in absorbance of the solution at one or more wavelengths as a function of time.
The pyrrole moiety and its potential metal complexes are expected to have distinct absorption bands in the UV-visible region. For example, the formation of a charge-transfer complex between the methanolate ligand and a metal ion would likely produce a new, strong absorption band. The rate of appearance or disappearance of such bands can be directly measured to determine reaction rate constants. This data is critical for distinguishing between different possible mechanistic pathways, such as those involving associative, dissociative, or interchange mechanisms in ligand substitution reactions.
X-ray Crystallography of this compound Complexes and Adducts
X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. Although specific, publicly available crystal structures of metal complexes featuring solely the this compound ligand are scarce, the principles of coordination chemistry allow for a detailed prediction of their likely structural features.
The this compound anion is a versatile ligand capable of adopting several coordination modes. The most probable mode is as a bidentate, N,O-chelating ligand, forming a stable five-membered ring with a metal center. This coordination would involve the nitrogen atom of the pyrrole ring and the oxygen atom of the deprotonated methylene-hydroxyl group.
Expected Structural Features:
Coordination Geometry: The geometry around the metal center would be determined by the metal's coordination number and electronic preferences (e.g., tetrahedral, square planar, octahedral). With two bidentate methanolate ligands, a metal like Cu(II) or Ni(II) could form a distorted square planar complex.
Bonding Parameters: Analysis of a hypothetical crystal structure would provide key bond lengths (e.g., Metal-O, Metal-N) and the N-Metal-O "bite angle" of the chelate ring. This angle would be expected to be around 80-90° for a five-membered ring.
Supramolecular Interactions: In the crystal lattice, intermolecular forces such as hydrogen bonds (if co-crystallized with protic solvents), van der Waals forces, and π-π stacking between pyrrole rings of adjacent complexes would likely be observed. These interactions dictate the crystal packing and can influence the material's bulk properties.
The following table presents expected crystallographic parameters for a hypothetical square planar complex, Bis[(1-methylpyrrol-2-yl)methanolato]Nickel(II).
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common systems for such complexes. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. |
| Coordination Geometry | Distorted Square Planar | Typical for a d⁸ Ni(II) center with strong-field ligands. |
| Ni-O Bond Length | 1.85 - 1.95 Å | Reflects the covalent/ionic character of the bond. |
| Ni-N Bond Length | 1.90 - 2.00 Å | Indicates the strength of the dative bond from the pyrrole nitrogen. |
| O-Ni-N Bite Angle | ~85° | Characteristic of a five-membered chelate ring. |
| Intermolecular Interactions | π-π stacking of pyrrole rings | Influences crystal packing and density. |
The solid-state structure obtained from X-ray crystallography provides a detailed picture of a low-energy state of a molecule and serves as a crucial benchmark for understanding its behavior in solution. While the exact structure may differ between the solid and solution phases, the fundamental coordination preferences observed in the crystal often persist.
For instance, if crystallography reveals a strong preference for a specific coordination geometry (e.g., square planar), this geometry is likely to be a significant species in solution, especially in non-coordinating solvents. The intermolecular interactions seen in the crystal can also offer clues about potential aggregation or self-assembly in solution. For example, strong π-π stacking in the solid state might suggest a tendency for complexes to associate in concentrated solutions, which could, in turn, affect their reactivity. Conversely, significant deviations between solid-state and solution-state behavior, often probed by comparing crystallographic data with solution NMR or UV-Vis data, can indicate dynamic processes such as fluxionality or solvent coordination.
Vibrational Spectroscopy (IR, Raman) for Probing Bonding Changes During Reactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a sensitive probe of chemical bonding. By monitoring changes in the vibrational frequencies of functional groups, one can deduce how the electronic structure of a molecule is altered during a reaction, such as upon deprotonation or coordination to a metal.
Detailed Research Findings: For the this compound system, the most informative vibrational modes would be the O-H stretch, the C-O stretch, and the various pyrrole ring vibrations.
O-H Stretch: The parent alcohol, (1-Methylpyrrol-2-yl)methanol, would exhibit a characteristic broad O-H stretching band in its IR spectrum, typically in the range of 3200-3600 cm⁻¹. Upon deprotonation to form the methanolate, this band would completely disappear, providing clear evidence of the anion's formation.
C-O Stretch: The C-O stretching frequency, found around 1000-1100 cm⁻¹ in the alcohol, is expected to shift upon coordination to a metal. The direction and magnitude of this shift depend on the nature of the metal-oxygen bond.
Pyrrole Ring Modes: The vibrational modes of the pyrrole ring (e.g., C=C and C-N stretching) in the 1400-1600 cm⁻¹ region are also sensitive to the electronic environment. Coordination of the pyrrole nitrogen to an electron-withdrawing metal center would likely cause these bands to shift to higher frequencies.
The table below summarizes the expected key vibrational frequency changes when (1-Methylpyrrol-2-yl)methanol is converted to a coordinated methanolate ligand.
| Vibrational Mode | (1-Methylpyrrol-2-yl)methanol (cm⁻¹) | Coordinated this compound (cm⁻¹) | Interpretation |
| ν(O-H) | ~3350 (broad) | Absent | Disappearance confirms deprotonation of the hydroxyl group. |
| ν(C-O) | ~1050 | ~1080 | Blue-shift upon coordination, indicating a change in bond order. |
| ν(Pyrrole Ring) | ~1550, 1480 | ~1565, 1490 | Blue-shift due to electron withdrawal from the ring by the metal center. |
| ν(Metal-O) | N/A | ~400-600 | Appearance of a new band in the far-IR region, confirming M-O bond formation. |
| ν(Metal-N) | N/A | ~300-500 | Appearance of a new band in the far-IR region, confirming M-N bond formation. |
Applications in Advanced Organic Synthesis and Materials Science
A Key Component in the Synthesis of Complex Heterocycles
The pyrrole (B145914) nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. biolmolchem.com Consequently, methods for the elaboration of the pyrrole ring into more complex, fused, and annulated systems are of significant interest to synthetic chemists.
Crafting Annulated and Fused Pyrrole Architectures
(1-Methylpyrrol-2-yl)methanol and its derivatives serve as valuable starting materials for the construction of annulated and fused pyrrole systems. These reactions often leverage the reactivity of both the pyrrole ring and the hydroxymethyl group. For instance, the synthesis of pyrrolo[1,2-a]pyrazines and indolizines, which are classes of fused pyrrole heterocycles, can be achieved using pyrrole-based building blocks. While direct examples starting from (1-Methylpyrrol-2-yl)methanolate are not extensively documented, the closely related compound, 1H-pyrrol-2-ylmethanol, has been shown to react with propargyl chloride in a base-promoted reaction to form annulated pyrrolo-1,4-oxazine ensembles. This transformation highlights the potential for the hydroxymethyl group to participate in cyclization reactions, leading to the formation of new heterocyclic rings fused to the pyrrole core.
Furthermore, general strategies for the synthesis of annulated pyrroles include intramolecular cyclizations of appropriately substituted pyrrole precursors. The hydroxyl group of (1-Methylpyrrol-2-yl)methanol can be readily converted into other functional groups, such as halides or tosylates, which can then undergo intramolecular nucleophilic substitution reactions with a suitably positioned nucleophile on the pyrrole ring or its N-substituent to form annulated structures. Palladium-catalyzed annulation reactions of α-alkenyl-dicarbonyl compounds with primary amines also represent a powerful method for constructing pyrrole rings, which can be further elaborated into more complex fused systems. mdpi.com
A Scaffold for Bioactive Molecules
The pyrrole ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous drugs and bioactive natural products. nih.gov The functionalization of this core with a methanolate group at the 2-position provides a convenient handle for the synthesis of diverse bioactive molecule scaffolds.
Although direct syntheses of specific bioactive compounds starting from this compound are not extensively reported in readily available literature, the synthetic utility of this building block can be inferred from related transformations. For example, pyrrole-2-carboxylic acids and their derivatives are frequently used to synthesize amides with amino acids or other amine-containing bioactive fragments. orgsyn.org The oxidation of (1-Methylpyrrol-2-yl)methanol to the corresponding carboxylic acid would provide access to these valuable intermediates.
Moreover, the pyrrole scaffold itself is a key component of numerous bioactive compounds, including anti-inflammatory agents, anticancer drugs, and antibiotics. nih.gov The ability to introduce the (1-Methylpyrrol-2-yl)methyl moiety into larger molecules through etherification or esterification reactions of the hydroxyl group allows for the exploration of new chemical space and the potential discovery of novel therapeutic agents.
A Precursor for the Development of Functional Organic Materials
The unique electronic and structural properties of the pyrrole ring make it an attractive component for the design of functional organic materials. The incorporation of the this compound moiety into larger macromolecular structures can impart desirable optical, electronic, or responsive properties.
Integration into Polymeric Structures
While the direct polymerization of this compound has not been widely reported, its chemical structure suggests several avenues for its incorporation into polymeric architectures. The hydroxyl group can be functionalized to create a polymerizable monomer. For instance, esterification with acrylic acid or methacrylic acid would yield a pyrrole-containing acrylate (B77674) monomer, which could then be subjected to free-radical polymerization to produce a polymer with pendant pyrrole groups.
Alternatively, the hydroxyl group could be converted to a leaving group, such as a tosylate or a halide, to create a monomer suitable for polycondensation reactions. For example, reaction with a diol or a diamine could lead to the formation of polyesters or polyamides containing the 1-methylpyrrol-2-yl unit in the polymer backbone.
The resulting pyrrole-containing polymers could exhibit a range of interesting properties. The pyrrole rings can be electropolymerized to form conductive polymers, or they can act as sites for further functionalization, allowing for the tuning of the polymer's properties for specific applications. Research on the synthesis of new functionalized pyrrole copolymers has demonstrated that the incorporation of substituted pyrrole units can significantly influence the morphology and properties of the resulting materials. researchgate.net
Potential in Optoelectronic and Responsive Materials
Pyrrole-based polymers are well-known for their applications in optoelectronics, particularly as conducting polymers and as components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. mdpi.com The incorporation of the (1-Methylpyrrol-2-yl) moiety into conjugated polymers can influence their electronic properties, such as their band gap and charge transport characteristics. rsc.org
Although specific studies on materials derived from this compound are scarce, the general principles of designing pyrrole-containing polymers for optoelectronics can be applied. By copolymerizing a monomer derived from (1-Methylpyrrol-2-yl)methanol with other electronically active monomers, it may be possible to create materials with tailored absorption and emission properties. For example, diketo-pyrrolo pyrrole (DPP) based copolymers are known to have deep HOMO and LUMO levels and absorb in the near-infrared region, making them suitable for various optoelectronic applications. mdpi.com The introduction of the (1-Methylpyrrol-2-yl)methyl group could potentially modulate these properties through steric and electronic effects.
Furthermore, the pyrrole ring can exhibit changes in its electronic properties in response to external stimuli, such as pH or the presence of specific ions. This suggests that polymers incorporating the this compound unit could be developed as responsive materials for sensing applications.
Emerging Research Directions and Future Outlook
Exploration of New Reactivity Modes and Catalytic Cycles
The inherent structure of (1-Methylpyrrol-2-yl)methanolate, featuring a nucleophilic alkoxide and an aromatic pyrrole (B145914) ring, makes it a compelling candidate for novel applications in catalysis, both as a ligand and a reactive intermediate.
Future research is likely to focus on harnessing the compound's dual functionalities. The alkoxide group can serve as an anchor point for a wide range of metal centers, while the pyrrole ring can be tuned electronically to influence the properties of the resulting metal complex. This positions the methanolate as a potentially valuable hemilabile ligand, where the pyrrole-metal interaction could be reversible, opening and closing catalytic sites during a reaction sequence.
Exploration into new catalytic cycles is a significant area of interest. Drawing parallels from recent advances in pyrrole chemistry, this compound could be investigated in catalytic dehydrogenation reactions, a field that has seen progress with borane (B79455) catalysts like B(C6F5)3 transforming pyrrolidines into pyrroles. acs.org The methanolate could act as a ligand for earth-abundant metals in reactions that traditionally rely on precious metals. nih.gov Furthermore, its structure is suitable for directing C-H activation or participating in palladium-catalyzed cross-coupling reactions, where ligands play a crucial role in controlling reaction outcomes. rsc.org Research could uncover its efficacy in promoting selective carbon atom insertion into the pyrrole core, a method used to synthesize more complex pyridine (B92270) derivatives. acs.orgscitechdaily.com
| Potential Catalytic Application | Role of this compound | Rationale based on Pyrrole Chemistry | Reference |
|---|---|---|---|
| Dehydrogenation Reactions | Ligand for Metal Catalyst | Pyrroles are products of catalyzed dehydrogenation of pyrrolidines, indicating compatibility with such systems. | acs.org |
| Cross-Coupling Reactions | Ligand or Directing Group | Palladium-catalyzed reactions involving pyrrole derivatives are well-established and highly dependent on ligand control. | rsc.org |
| Sustainable Catalysis | Ligand for Earth-Abundant Metals (e.g., Iron) | Iron-catalyzed pathways for pyrrole synthesis are being developed as sustainable alternatives to noble metal catalysis. | nih.gov |
| Ring Expansion/Carbon Insertion | Substrate/Ligand | Methods for single-carbon insertion into pyrrole rings to form pyridines are an emerging area of reactivity. | acs.orgscitechdaily.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering improved safety, consistency, and scalability. Pyrrole synthesis has already been successfully adapted to this technology.
A notable study demonstrated a flow chemistry method for pyrrole synthesis that was optimized in microreactors and subsequently scaled up. acs.org This process achieved near-quantitative yields and allowed for the production of a pyrrole derivative at a rate of 55.8 g per hour in a 9.6-mL glass microstructured flow reactor. acs.org This success provides a clear blueprint for future work with this compound.
Future research will likely involve designing a continuous flow process for the synthesis of the parent alcohol, (1-Methylpyrrol-2-yl)methanol, and its subsequent in-line deprotonation to the methanolate. This would enable its direct use in a multi-step, automated synthesis platform. Such platforms allow for rapid reaction optimization and the creation of compound libraries for screening purposes, accelerating the discovery of new applications for the methanolate and its derivatives.
| Parameter | Value/Condition |
|---|---|
| Reactor Type | Glass Microstructured Flow Reactor |
| Internal Reactor Volume | 9.6 mL |
| Achieved Yield | Nearly 100% |
| Production Rate (Scaled-up) | 55.8 g/hour |
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental validation has become a powerful paradigm for accelerating chemical discovery. This synergy is particularly applicable to understanding and predicting the behavior of molecules like this compound.
Researchers are increasingly using computational tools to guide synthetic efforts in pyrrole chemistry. For instance, combined experimental (FTIR spectroscopy) and computational (DFT, MP2) studies have been used to elucidate the complex intermolecular interactions of pyrrole-containing systems. nih.gov In the development of new drugs, molecular dynamics and docking simulations are used to predict how pyrrole derivatives will bind to biological targets like enzymes, which is then confirmed through in vitro assays. mdpi.comnih.govnih.gov This approach minimizes trial-and-error experimentation and provides deep mechanistic insight. mdpi.com
For this compound, future research should employ a similar synergistic strategy.
Computational Modeling : Density Functional Theory (DFT) calculations can be used to predict the stable conformations of the methanolate when coordinated to various metal catalysts. These models can also map out entire catalytic cycles, identifying transition states and activation energy barriers, thereby predicting the most likely reaction pathways.
Experimental Validation : The predictions from these computational studies can then be tested in the lab. Techniques like in-situ spectroscopy can be used to identify proposed intermediates, confirming the computationally predicted reaction mechanism. scitechdaily.com This iterative cycle of prediction and verification can rapidly advance the development of new reactions and applications.
This combined approach will be crucial for understanding the methanolate's coordination chemistry, predicting its reactivity, and designing novel catalysts with enhanced selectivity and efficiency. acs.org
Potential for Novel Applications in Sustainable Chemistry
The principles of green and sustainable chemistry prioritize the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign catalysts and solvents. semanticscholar.orgconicet.gov.ar Pyrrole derivatives are at the forefront of this movement, and this compound is well-positioned to contribute to these goals.
Recent research has highlighted numerous sustainable pathways to pyrroles. These include syntheses from biosourced materials, reactions that proceed in water or without any solvent, and the use of renewable alcohols as starting materials. acs.orgresearchgate.net A significant advancement is the use of catalysts based on earth-abundant and non-toxic metals like iron as replacements for precious metals such as ruthenium, iridium, and palladium. nih.gov
The future outlook for this compound in sustainable chemistry is bright.
Renewable Feedstocks : The parent alcohol could potentially be synthesized from bio-based precursors, aligning with the goal of reducing reliance on petrochemicals. acs.org
Atom Economy : As a ligand, it could be used in catalytic amounts to facilitate reactions that have high atom economy, such as the Paal-Knorr reaction, where water is the only byproduct. acs.org
Green Catalysis : The methanolate can be explored as a ligand for iron- or copper-based catalysts, contributing to the development of more sustainable and economical chemical transformations. nih.gov
Benign Solvents : Its utility in aqueous or solvent-free reaction conditions could be explored, further minimizing the environmental impact of chemical processes. acs.org
By leveraging these strategies, research into this compound can lead to the development of greener synthetic methods and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
